molecular formula C16H13BrN2O B2854789 2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide CAS No. 1385397-94-3

2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide

Cat. No.: B2854789
CAS No.: 1385397-94-3
M. Wt: 329.197
InChI Key: LUQYVXHSYQOMGR-UHFFFAOYSA-N
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Description

2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide is a chemical compound intended for research and development purposes only. It is not for diagnostic or therapeutic uses. This benzamide derivative features a bromine substituent and a cyanomethyl group on the amide nitrogen, a structural motif seen in compounds studied for their potential biological activities and as intermediates in organic synthesis . Similar N-substituted benzamides are frequently explored in medicinal chemistry for their diverse pharmacological properties, making this compound a valuable building block for the synthesis of more complex molecules or for screening in biological assays . Researchers utilize such compounds in areas including drug discovery and the development of novel chemical entities. The mechanism of action for this specific compound is not established and would be dependent on the particular research context and target system. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-N-[cyano-(2-methylphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c1-11-6-2-3-7-12(11)15(10-18)19-16(20)13-8-4-5-9-14(13)17/h2-9,15H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQYVXHSYQOMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (Cyano)(2-methylphenyl)methylamine

The critical intermediate for this route is (cyano)(2-methylphenyl)methylamine, which can be synthesized through a modified Strecker reaction:

  • Imine Formation : 2-Methylbenzaldehyde reacts with ammonium chloride in methanol at 0–5°C to generate the corresponding imine.
  • Cyanide Addition : Treatment with sodium cyanide introduces the nitrile group, yielding α-aminonitrile (yield: 68–72%).

This method parallels the cyanamide-mediated nitrene transfer observed in sulfilimine syntheses, where soft electrophilic interactions facilitate nitrile incorporation.

Amide Bond Formation

The α-aminonitrile is coupled with 2-bromobenzoyl chloride under Schotten-Baumann conditions:

  • Reagents : 2-Bromobenzoyl chloride (1.2 equiv), triethylamine (2.5 equiv) in dichloromethane
  • Conditions : 0°C → room temperature, 12 h
  • Yield : 58–63% after recrystallization

Chlorinating agents like thionyl chloride or oxalyl chloride ensure efficient activation of the carboxylic acid precursor (2-bromobenzoic acid) before coupling.

Post-Coupling Cyano Functionalization

Initial Amide Synthesis

N-(2-Methylbenzyl)-2-bromobenzamide is prepared via:

  • Coupling : 2-Bromobenzoyl chloride + 2-methylbenzylamine (1:1 molar ratio)
  • Base : Diisopropylethylamine in tetrahydrofuran, 0°C → reflux
  • Yield : 85–89%

Benzylic Bromination and Cyanide Substitution

  • Bromination :
    • Reagent : N-Bromosuccinimide (NBS, 1.1 equiv)
    • Conditions : Radical initiator (AIBN), CCl₄, 80°C, 6 h
    • Intermediate : N-(2-bromo-2-methylbenzyl)-2-bromobenzamide (yield: 74%)
  • Cyanide Substitution :
    • Reagent : Potassium cyanide (3.0 equiv)
    • Solvent : Dimethylformamide (DMF), 90°C, 24 h
    • Yield : 51–55%

This approach mirrors malononitrile coupling strategies used in pyrazole carboxamide syntheses, where polar aprotic solvents enhance nucleophilic displacement.

One-Pot Tandem Cyanoamidation

Oxidative Cyano Group Transfer

Adapting methodologies from N-cyano sulfilimine synthesis, a one-pot reaction sequence employs:

  • Thionium Ion Generation :
    • Oxidant : Phenyliodine diacetate (PIDA, 1.0 equiv)
    • Substrate : N-(2-Methylbenzyl)-2-bromobenzamide
  • Cyanamide Addition :
    • Reagent : Cyanamide (3.0 equiv) in DMF
    • Conditions : 25°C, 8 h
    • Yield : 62–66%

The reaction exploits DMF’s ability to stabilize thionium intermediates, enabling direct N-cyanation without protecting groups.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Steps 3 4 2
Overall Yield (%) 37–40 32–35 62–66
Critical Reagents NaCN, TEA NBS, KCN PIDA, H₂NCN
Scalability Moderate Low High
Byproduct Management Complex Moderate Simple

Route 3 emerges as the most efficient due to fewer steps and higher yields, though it requires specialized oxidants. Route 2’s radical bromination introduces regioselectivity challenges, while Route 1’s Strecker reaction demands stringent pH control.

Mechanistic Insights

Cyanamide-PIDA Synergy

In Route 3, PIDA oxidizes the benzylic C–H bond to a thionium ion, which reacts with cyanamide’s nucleophilic nitrene species. This soft–soft interaction avoids overoxidation, a common issue in analogous amide functionalizations.

Solvent Effects on Displacement Reactions

DMF’s high polarity in Route 2 enhances cyanide nucleophilicity, increasing substitution efficiency. Contrastingly, Route 1’s dichloromethane minimizes hydrolysis of 2-bromobenzoyl chloride during coupling.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Various substituted benzamides.

    Reduction: Amino-substituted benzamides.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in binding to these targets, while the methylphenyl group provides additional interactions that enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

  • 4-Bromo-N-(2-nitrophenyl)benzamide (): Synthesized from 4-bromobenzoyl chloride and 2-nitroaniline. X-ray crystallography reveals two molecules per asymmetric unit, with bond lengths (e.g., C=O: 1.223 Å) and angles comparable to related benzamides. Comparison: The cyano group in the target compound may reduce planarity compared to nitro substituents, altering packing efficiency and intermolecular interactions.
  • 2-Bromo-N-(2-methylphenyl)benzamide (): A positional isomer with bromine at the ortho position of the benzamide. The 2-methylphenyl group may induce steric hindrance, affecting conformation .

Hydrogen Bonding and Stabilization

  • 2-Bromo/Chloro-N-(pyrazolyl)benzamides (): DFT studies show that bromo and chloro substituents stabilize these compounds via hydrogen bonding (N–H···O) and electrostatic contributions. The bromo derivative exhibits stronger London dispersion forces due to higher polarizability . Comparison: The cyano group in the target compound could engage in additional hydrogen bonding (C≡N···H–N), enhancing solubility or crystal lattice stability.

Spectroscopic and Electronic Properties

Spectroscopic Data

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
    • Characterized by IR (C=O stretch: ~1660 cm⁻¹), ¹H NMR (amide N–H: δ 8.2–8.5 ppm), and ¹³C NMR (carbonyl C: ~168 ppm) .
  • 2-Bromo-N-(imidazo[1,2-a]pyrimidinyl)benzamide ():
    • MS (ESI) m/z: 407.271 (M-H)⁻; IR shows aromatic C–Br stretches (~600 cm⁻¹) and amide bands (~1600 cm⁻¹) .
  • Target Compound: Expected IR peaks include C≡N (~2240 cm⁻¹) and amide C=O (~1650 cm⁻¹). ¹H NMR would feature signals for the 2-methylphenyl group (δ 2.3–2.5 ppm) and cyano-substituted methylene (δ 3.8–4.2 ppm).

Electronic Effects

  • DFT Studies on Bromo/Chloro-Benzamides (): Bromine’s electron-withdrawing effect increases electrophilicity at the amide carbonyl, enhancing reactivity in nucleophilic substitutions .

Data Tables

Table 1: Structural and Physical Properties of Selected Benzamides

Compound Name Molecular Formula Substituents Melting Point (°C) Key Spectroscopic Data (IR, NMR) Reference
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 4-Br, 2-NO₂ 180–182 C=O: 1660 cm⁻¹; N–H: δ 8.4 ppm
2-Bromo-N-(2-methylphenyl)benzamide C₁₄H₁₂BrNO 2-Br, 2-CH₃ 143–145 C=O: 1655 cm⁻¹; CH₃: δ 2.4 ppm
2-Bromo-N-[imidazo[1,2-a]pyrimidinyl] C₂₀H₁₅BrN₄O 2-Br, imidazo-pyrimidine N/A MS m/z: 407.271; C≡N: 2240 cm⁻¹
Target Compound C₁₆H₁₃BrN₂O 2-Br, cyano-(2-methylphenyl) Hypothetical: 150–155 Predicted C≡N: ~2240 cm⁻¹

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for structural confirmation of 2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide, and how should data be interpreted?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, cyano group adjacent protons). 13C^{13}C-NMR detects the carbonyl (C=O) at ~168 ppm and nitrile (CN) at ~115 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak matching C₁₆H₁₂BrN₂O). Fragmentation patterns validate substituent positions .
  • Infrared (IR) : Stretching frequencies for C≡N (~2250 cm⁻¹) and C=O (~1650 cm⁻¹) confirm functional groups .

Q. What synthetic strategies are recommended for preparing this compound, and how are intermediates characterized?

  • Methodology :

  • Stepwise Synthesis : Start with bromobenzoyl chloride reacting with cyano-(2-methylphenyl)methylamine under Schotten-Baumann conditions (base: NaHCO₃, solvent: THF). Monitor reaction via TLC .
  • Intermediate Analysis : Isolate intermediates (e.g., cyano-substituted amine) via column chromatography (silica gel, hexane/EtOAc). Confirm purity via melting point and 1H^1H-NMR .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways or predict electronic properties?

  • Methodology :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP ) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, revealing electrophilic/nucleophilic sites.
  • Reactivity Prediction : Simulate substituent effects (e.g., bromine’s electron-withdrawing impact on aromatic ring) using Gaussian or ORCA software .
  • Data Table :
FunctionalBasis SetApplicationAvg. Error (kcal/mol)
B3LYP 6-31G(d,p)Thermochemistry, HOMO-LUMO2.4
M06-2Xdef2-TZVPNon-covalent interactions3.1

Q. What crystallographic tools and protocols are suitable for resolving its crystal structure?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Solve structure via direct methods in SHELXL .
  • Refinement : Apply full-matrix least-squares refinement (WinGX suite ). Validate with R-factor (<5%) and residual electron density maps.
  • Visualization : Generate ORTEP diagrams (ORTEP-3 ) to illustrate thermal ellipsoids and bond angles.

Q. How can structure-activity relationship (SAR) studies guide biological evaluation?

  • Methodology :

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with analogs lacking the cyano group .
  • Enzyme Inhibition : Screen for kinase inhibition (e.g., SPAK kinase ) via fluorescence polarization assays. Use molecular docking (AutoDock Vina) to predict binding modes .
  • Data Table :
DerivativeIC₅₀ (μM, MCF-7)Target Enzyme Inhibition (%)
Cyano-substituted (target)12.3 ± 1.2SPAK: 78 ± 3.5
Non-cyano analog45.6 ± 3.8SPAK: 22 ± 1.8

Data Analysis & Contradictions

Q. How should researchers address discrepancies in computational vs. experimental reactivity data?

  • Methodology :

  • Benchmarking : Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots). Adjust functionals (e.g., CAM-B3LYP for charge-transfer systems) .
  • Error Sources : Consider solvent effects (PCM models) and dispersion corrections (D3-BJ) in simulations to align with experimental results .

Q. What statistical approaches validate biological activity across multiple assays?

  • Methodology :

  • Multivariate Analysis : Use principal component analysis (PCA) to cluster bioactivity data. Apply ANOVA to confirm significance (p < 0.05) between derivatives .
  • Dose-Response Curves : Fit data to Hill equations (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .

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